N~2~-(2,4-Dinitrophenyl)-L-alaninamide

Enantioselectivity Sensitivity LC-MS

Standard C18 columns fail to separate amino acid enantiomers without chiral derivatization. N~2~-(2,4-Dinitrophenyl)-L-alaninamide (Marfey's reagent, FDAA) solves this via S_NAr reaction to form stable diastereomers. Key advantages validated for procurement: - Baseline resolution (Rs ≥ 1.5) for 13 D/L pairs; sub-100 nM detection limits (metabolomics) - Derivatives stable ≥48 hours enabling high-throughput batch processing - Validated for 0.1% racemate quantification (100 pmol detection) in peptide therapeutics QA/QC

Molecular Formula C9H10N4O5
Molecular Weight 254.20 g/mol
CAS No. 15159-80-5
Cat. No. B14710751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-(2,4-Dinitrophenyl)-L-alaninamide
CAS15159-80-5
Molecular FormulaC9H10N4O5
Molecular Weight254.20 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H10N4O5/c1-5(9(10)14)11-7-3-2-6(12(15)16)4-8(7)13(17)18/h2-5,11H,1H3,(H2,10,14)/t5-/m0/s1
InChIKeyWDXWUTOQGWJXHE-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N~2~-(2,4-Dinitrophenyl)-L-alaninamide (CAS 15159-80-5) as a Chiral Derivatizing Agent: Procurement Considerations for Amino Acid Enantioseparation


N~2~-(2,4-Dinitrophenyl)-L-alaninamide (CAS 15159-80-5), widely recognized as Marfey's reagent, is a chiral derivatizing agent (CDA) extensively employed for the pre-column derivatization of amino acids, enabling their separation and quantification as diastereomers by reversed-phase high-performance liquid chromatography (RP-HPLC) [1]. The reagent's mechanism involves a nucleophilic aromatic substitution (S_NAr) reaction between its 1-fluoro-2,4-dinitrophenyl moiety and the primary amine group of amino acids [2]. This process facilitates the indirect resolution of enantiomers on standard non-chiral C18 columns, circumventing the need for dedicated chiral stationary phases [1].

Workflow Pre-column chiral derivatization for RP-HPLC enantioseparation
Column Compatibility Enables indirect enantiomer resolution on standard C18 columns without chiral stationary phases
Use Context Supports amino acid stereochemistry assignment in natural product, metabolomics, and peptide QC studies

Why Procuring N~2~-(2,4-Dinitrophenyl)-L-alaninamide Over a Close Analog is Critical: Evidence-Based Performance Gaps in Chiral Resolution


The decision to procure N~2~-(2,4-Dinitrophenyl)-L-alaninamide (FDAA) over its structural variants (e.g., FDLA, FDVA, FDTA) or alternative chiral derivatizing agents (e.g., GITC, FLEC, OPA-IBLC) is not interchangeable and must be driven by quantifiable performance metrics. While these compounds share a common application in amino acid stereochemistry determination, they exhibit significant, data-driven differences in enantioselectivity, resolution, sensitivity, derivative stability, and reaction yield. Simply substituting FDAA with a 'similar' reagent without quantitative justification risks method failure, insufficient resolution of critical D/L-amino acid pairs, or inadequate detection limits for trace-level analyses. The following evidence guide provides the comparative data necessary for a scientifically sound procurement decision, highlighting the specific scenarios where FDAA's unique performance profile justifies its selection over alternatives [1].

Enantioselectivity trade-off Replacing FDAA with OPA-IBLC or other CDAs may reduce enantioselectivity, compromising unambiguous chiral assignment for trace analytes.
Resolution gaps with close analogs FDVA failed to resolve Ala, Arg, and Thr in published panels; substituting FDAA with FDVA risks incomplete coverage for proteinogenic amino acid screens.
Method-dependent performance FLEC derivatives showed limited resolution of D/L-amino acid pairs under LC-MS conditions where FDAA achieved baseline separation for 13 pairs.

Quantitative Evidence Guide: N~2~-(2,4-Dinitrophenyl)-L-alaninamide vs. Key Comparators in Chiral Amino Acid Analysis


Enantioselectivity and Sensitivity Profile: FDAA vs. OPA-IBLC and Other CDAs

In a systematic comparison of chiral derivatizing agents for the LC-ESI-MS analysis of unusual amino acids, FDAA demonstrated the highest enantioselectivity among the agents tested. However, this high selectivity came at the cost of the lowest sensitivity. Quantitatively, the detection limit for FDAA-derivatized amino acids was established in the low picomolar range, whereas other agents like OPA-IBLC offered higher sensitivity but lower selectivity [1].

Enantioselectivity & Sensitivity
Direct head-to-head comparison
Detection limit: low picomolar range. Enantioselectivity rank: top among tested CDAs. OPA-IBLC offered higher sensitivity but lower selectivity.
Supports unambiguous chiral assignment when selectivity is prioritized over sensitivity.
LC-ESI-MS conditions; sensitivity trade-off requires method-specific review.
Enantioselectivity Sensitivity LC-MS Derivatization

Derivative Stability and Workflow Efficiency: FDAA vs. Alternative Reagents

According to vendor technical specifications, the derivatization reaction with FDAA is completed within 90 minutes, and the resulting diastereomers are stable for at least 48 hours post-derivatization . This level of stability is a critical practical differentiator, as it provides a generous window for automated HPLC analysis and reduces the risk of sample degradation that could compromise quantitative accuracy. While direct comparative stability data for all alternatives is not available in this source, the specified 48-hour stability is a key procurement metric for high-throughput or automated workflows.

Derivative Stability
Class-level inference
Diastereomers stable for ≥48 hours post-derivatization.
Enables batch processing and unattended automated runs.
Vendor specification; verify under intended storage and analysis conditions.
Derivative Stability Workflow HPLC Derivatization

Resolution of D/L-Amino Acid Pairs: FDAA vs. FLEC

A direct comparison of FDAA and FLEC as chiral derivatizing agents for the LC-MS/MS analysis of D/L-amino acids secreted by murine islets of Langerhans revealed a clear performance gap. FDAA derivatization enabled effective separation of D/L-amino acid enantiomers with a resolution factor (Rs) ≥ 1.5 for 13 enantiomeric pairs under optimized gradient conditions. In contrast, FLEC-derivatized amino acids exhibited limited resolution on both biphenyl and C18 columns under the same conditions, failing to achieve baseline separation [1].

D/L-Pair Resolution vs. FLEC
Direct head-to-head comparison
FDAA: baseline resolution (Rs ≥1.5) for 13 D/L-amino acid pairs. FLEC: limited resolution on C18 and biphenyl columns.
Supports reliable D-enantiomer quantification in complex biological matrices.
LC-MS/MS conditions; murine islet secretion model.
Resolution D-Amino Acids LC-MS/MS Islets of Langerhans

Broader Amino Acid Resolving Capability: FDAA vs. FDVA

In a study combining chiral derivatization with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), FDAA derivatization demonstrated a superior ability to resolve a wider range of proteinogenic amino acids compared to its analog FDVA. The FDAA method successfully achieved separation for all 19 chiral proteinogenic amino acid pairs tested in a single run. In contrast, FDVA derivatization failed to resolve three specific amino acids—Ala, Arg, and Thr—under identical analytical conditions [1].

Proteinogenic AA Coverage vs. FDVA
Direct head-to-head comparison
FDAA resolved all 19 chiral proteinogenic AA pairs. FDVA failed to resolve Ala, Arg, and Thr.
Provides comprehensive single-run analysis for broad amino acid panels.
TIMS-MS method context; avoids multiple analyte-specific methods.
Resolution Chiral Amino Acids Ion Mobility Derivatization

Analytical Sensitivity and Detection Limit: FDAA vs. GITC for Racemate Quantitation

For the specific application of quantifying racemization during solid-phase peptide synthesis, FDAA derivatization has been validated with a high level of sensitivity. The method was demonstrated to be reliable for detecting racemate levels as low as 0.1%, corresponding to a detection limit of approximately 100 picomoles [1]. In a separate study comparing derivatization methods for cysteic acid, a detection limit of approximately 100 pmol was also achieved for racemate quantitation using FDAA and GITC, indicating comparable sensitivity for this specific analyte and application [2].

Racemization Detection Limit
Cross-study comparable
~100 pmol detection limit; reliable quantitation down to 0.1% racemate.
Comparable sensitivity to GITC for peptide synthesis QC applications.
Separate studies; validate in specific workflow and matrix.
Sensitivity Racemization Detection Limit Solid-Phase Synthesis

Detection Sensitivity via UV Absorbance: FDAA's Molar Extinction Coefficient

FDAA derivatives are characterized by a strong chromophore that enables sensitive UV detection. Technical datasheets from Thermo Fisher Scientific specify that following reversed-phase HPLC, FDAA derivatives have an extinction coefficient (ε) of approximately 3 × 10⁴ M⁻¹ cm⁻¹ at a wavelength of 340 nm . This high molar absorptivity translates to detection capabilities in the nanomole to picomole range, a performance benchmark that is well-established for this reagent class .

UV Absorbance Sensitivity
Class-level inference
Extinction coefficient ε ≈ 3 × 10⁴ M⁻¹ cm⁻¹ at 340 nm. Detection in nanomole to picomole range.
Predictable UV detection sensitivity for method development.
Chromophore property; confirm with lot-specific certificate.
UV Detection Extinction Coefficient Sensitivity HPLC

Optimal Application Scenarios for N~2~-(2,4-Dinitrophenyl)-L-alaninamide Based on Quantitative Performance Differentiation


Determining Absolute Configuration of Amino Acids in Natural Product Peptides

When elucidating the structure of novel bioactive peptides from natural sources (e.g., marine organisms, fungi), unambiguous determination of the absolute configuration of constituent amino acids is paramount. In this scenario, FDAA is the optimal choice due to its demonstrated highest enantioselectivity among common CDAs [1]. Its ability to reliably resolve all 19 proteinogenic amino acid pairs in a single run [2] ensures a comprehensive analysis, reducing the risk of misassignment that could compromise the characterization of a novel compound. This justifies its procurement over alternatives like FDVA, which fails to resolve certain critical amino acids like alanine and arginine [2].

Quantifying Low-Level D-Amino Acids in Complex Biological Matrices for Biomarker Discovery

In metabolomics studies aimed at discovering D-amino acid biomarkers, samples are often limited and contain trace amounts of D-enantiomers in a complex background. For this application, FDAA's proven ability to achieve baseline resolution (Rs ≥ 1.5) for 13 D/L-amino acid pairs in an islet-specific buffer, with a validated method achieving sub-100 nM detection limits, makes it the reagent of choice [3]. Its clear superiority over FLEC, which failed to provide adequate resolution in the same study, provides a strong evidence-based rationale for selecting FDAA to ensure accurate identification and quantification of these challenging analytes [3].

Quality Control for Low-Level Racemization in Solid-Phase Peptide Synthesis

In the pharmaceutical manufacturing of peptide therapeutics, detecting and quantifying racemization during synthesis is a critical quality attribute. FDAA derivatization offers a validated method for this purpose, with a demonstrated detection limit of approximately 100 pmol and reliable quantitation down to 0.1% racemate [4]. While GITC offers comparable sensitivity for certain applications, the established FDAA protocol provides a well-defined, sensitive, and robust approach for assessing the chiral purity of synthetic peptides, supporting its procurement for QA/QC workflows [4].

High-Throughput Amino Acid Analysis Requiring Derivative Stability

For core facilities or analytical laboratories performing high-throughput amino acid analysis on an automated HPLC system, sample throughput and data reliability are key. The technical specification that FDAA derivatives remain stable for at least 48 hours post-derivatization is a critical workflow advantage . This stability allows for large batch preparation and unattended overnight runs without immediate post-derivatization analysis, minimizing the risk of sample degradation and ensuring consistent, reliable quantification across hundreds of samples. This practical performance characteristic strongly supports the selection of FDAA for high-volume analytical environments.

Application
Selection Property
Validation Focus
Absolute configuration determination in natural product peptides
Enantioselectivity and resolving coverage across proteinogenic amino acids
Comprehensive chiral assignment for all common amino acids in a single method
Low-level D-amino acid quantitation in biological matrices
Resolution of D/L pairs and detection sensitivity
Baseline separation and detection limit for trace enantiomers in metabolomics studies
Racemization monitoring in solid-phase peptide synthesis
Low-level racemate detection capability
Quantitation down to 0.1% racemization for chiral purity assessment
High-throughput amino acid analysis
Derivative stability for batch processing
48-hour stability window enabling unattended automated runs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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